Hydrogen manganate

CAS No.:

Cat. No.: VC1834436

Molecular Formula: HMnO4-

Molecular Weight: 119.944 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | HMnO4- |

|---|---|

| Molecular Weight | 119.944 g/mol |

| IUPAC Name | hydroxy-oxido-dioxomanganese |

| Standard InChI | InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1 |

| Standard InChI Key | NQNFPAGRZQMGFB-UHFFFAOYSA-M |

| Canonical SMILES | O[Mn](=O)(=O)[O-] |

Introduction

Chemical Identity and Structure

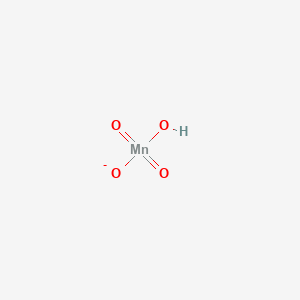

Hydrogen manganate is a manganese oxoanion that consists of manganic acid where one of the two OH groups has been deprotonated . It represents an important intermediate in the family of manganese-containing compounds, positioned between manganic acid and manganate in terms of its acid-base relationships.

The molecular structure of hydrogen manganate features a central manganese atom bonded to four oxygen atoms, with one of those oxygen atoms also bonded to a hydrogen atom . This structural arrangement can be represented using the SMILES notation: OMn(=O)[O-] .

Physical and Chemical Properties

Hydrogen manganate possesses several distinctive physical and chemical characteristics that define its behavior in chemical reactions and applications.

Table 1: Key Properties of Hydrogen Manganate

| Property | Value |

|---|---|

| Chemical Formula | HMnO4- |

| Molecular Weight | 119.944 g/mol |

| CAS Number | 34175-09-2 |

| IUPAC Name | Hydrogen(tetraoxidomanganate)(1−) or hydroxidotrioxidomanganate(1−) |

| InChI | InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1 |

| InChIKey | NQNFPAGRZQMGFB-UHFFFAOYSA-M |

| Net Charge | -1 |

| Oxidation State of Mn | +7 |

The compound belongs to the category of monovalent inorganic anions and represents an important member of the manganese oxoanion family . The high oxidation state of manganese (+7) in this compound contributes to its strong oxidizing properties, similar to other permanganate species .

Chemical Relationships

Hydrogen manganate exists within a network of important chemical relationships that define its behavior in various chemical environments.

Acid-Base Properties

Hydrogen manganate serves as a linking compound in an acid-base relationship sequence:

Table 2: Acid-Base Relationships of Hydrogen Manganate

| Compound | Formula | Relationship to Hydrogen Manganate |

|---|---|---|

| Manganic Acid | H2MnO4 | Conjugate acid of hydrogen manganate |

| Hydrogen Manganate | HMnO4- | Central compound |

| Manganate | MnO42- | Conjugate base of hydrogen manganate |

This acid-base relationship is crucial for understanding the behavior of hydrogen manganate in solution and its participation in various chemical reactions .

| Starting Materials | Reaction |

|---|---|

| Barium permanganate and dilute sulfuric acid | Ba(MnO4)2 + H2SO4 → 2 HMnO4 + BaSO4↓ |

| Manganese sulfate, lead dioxide, and sulfuric acid | 2 MnSO4 + 5 PbO2 + 3 H2SO4 → 2 HMnO4 + 5 PbSO4 + 2 H2O |

| Potassium permanganate and hydrofluorosilicic acid | KMnO4 + H2SiF6 → HMnO4 + KSiF6 |

When preparing hydrogen manganate or related compounds, it is crucial to use dilute sulfuric acid, as concentrated sulfuric acid can lead to the formation of manganese heptoxide, which is the anhydride of permanganic acid .

Chemical Reactivity

The chemical reactivity of hydrogen manganate is primarily dominated by its strong oxidizing properties. In acid-base reactions, it can be protonated to form permanganic acid or deprotonated to form manganate .

In redox reactions, the behavior of hydrogen manganate is expected to be similar to permanganate ions, which undergo different reduction pathways depending on the pH of the solution:

-

In acidic solutions: MnO4- + 8H+ + 5e- → Mn2+ + 4H2O

-

In neutral solutions: MnO4- + 2H2O + 3e- → MnO2 + 4OH-

-

In alkaline solutions: MnO4- + e- → MnO42-

These reduction pathways illustrate the versatility of manganese-containing species in various redox environments .

Structural Insights and Computational Studies

Computational studies and structural analyses provide valuable insights into the electronic and geometric properties of hydrogen manganate.

Molecular Structure and Bonding

The structure of hydrogen manganate is expected to have a tetrahedral arrangement around the manganese center, similar to other tetraoxo species like permanganate . The molecular geometry is influenced by the high oxidation state of manganese and the distribution of electron density across the molecule.

Comparative Analysis with Related Compounds

Understanding hydrogen manganate in the context of related manganese compounds provides a more comprehensive view of its chemical behavior.

Comparison with Permanganate

Permanganate (MnO4-) is one of the most well-known manganese oxoanions. Both permanganate and hydrogen manganate contain manganese in the +7 oxidation state, but they differ in their acid-base properties and stability in various pH environments .

Table 4: Comparison Between Hydrogen Manganate and Permanganate

This comparison highlights the unique position of hydrogen manganate in the spectrum of manganese oxoanions and its potential relevance in chemical processes that occur in specific pH ranges .

Current Research Directions

Although research specifically focused on hydrogen manganate is limited, broader investigations into manganese chemistry offer insights into potential future applications.

Catalysis Research

Manganese-based catalysts are being investigated for various chemical transformations. Research published in the Journal of the American Chemical Society described a hydrogen bonding-assisted and nonheme manganese-catalyzed system for selective oxidation reactions . Similarly, work in ACS Catalysis reported manganese-catalyzed synthesis of polyketones using hydrogen as a key component .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume